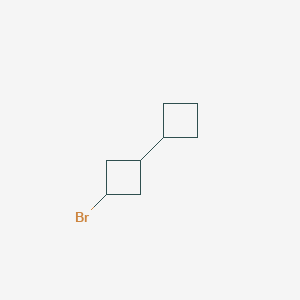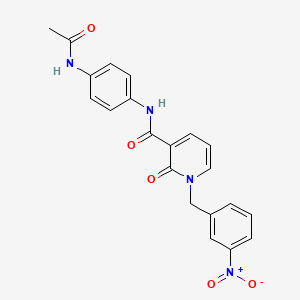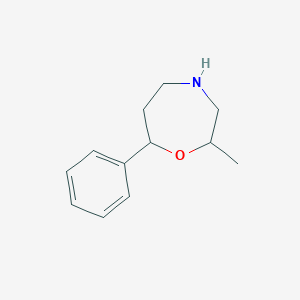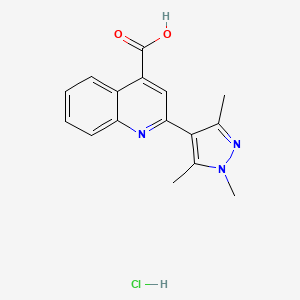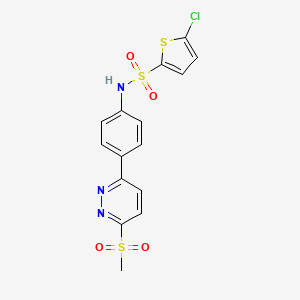
5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Applications
Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, like 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, for their potential use as antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) focused on the synthesis of various derivatives and their testing for antibacterial activity, with several compounds showing high activities [M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013].
Anticonvulsant and Cerebrovasodilatory Effects
Barnish et al. (1981) described a series of sulfonamides, including derivatives of 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, exhibiting anticonvulsant activities and cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. Their study highlighted one particular analogue with significant anticonvulsant properties and the ability to selectively increase cerebral blood flow [I. T. Barnish et al., 1981].
Antimicrobial Activity
El‐Emary, Al-muaikel, and Moustafa (2002) conducted research on synthesizing new heterocycles based on a related sulfonamide structure and evaluated their antimicrobial activities. Their findings contribute to the understanding of the potential use of these compounds in antimicrobial applications [T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002].
Potential in Nonlinear Optics
Chou et al. (1996) explored the synthesis of thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors, which are related to 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide. These compounds have shown potential in nonlinear optical applications due to their efficient second-order optical nonlinearities, high thermal stability, and good transparency [S. Chou et al., 1996].
Antitumor and Antibacterial Agents
The research by Hafez, Alsalamah, and El-Gazzar (2017) involved synthesizing novel derivatives of thiophene and thieno[3,2-d]pyrimidine, which are structurally related to 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide. These compounds were tested for their in vitro antitumor and antibacterial activities, showing promising results against various cancer cell lines and bacterial strains [H. Hafez, S. A. Alsalamah, & A. B. A. El-Gazzar, 2017].
Future Directions
properties
IUPAC Name |
5-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-8-6-12(17-18-14)10-2-4-11(5-3-10)19-26(22,23)15-9-7-13(16)24-15/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNZQJQRDNWNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)
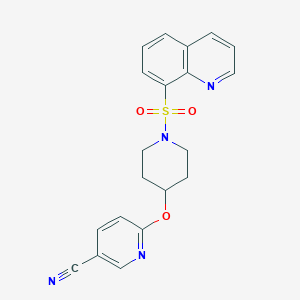
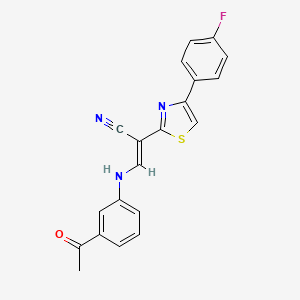
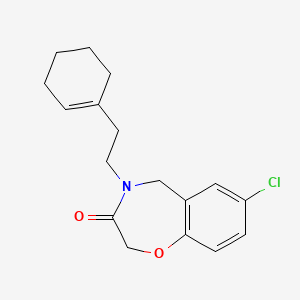
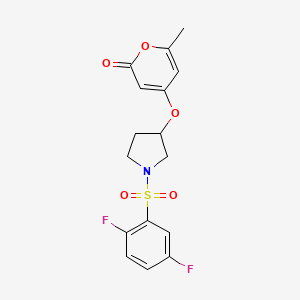
![2-((4-[(2-Hydroxybenzyl)amino]phenyl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2646030.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)
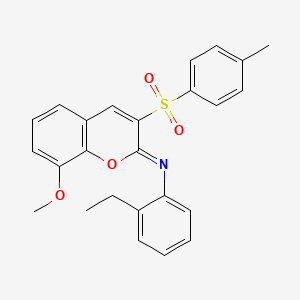
![3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2646035.png)
